molecular formula C12H14ClNO2 B13652411 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride

Cat. No.: B13652411
M. Wt: 239.70 g/mol
InChI Key: RUYXIYQUXULGKU-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride typically involves the reaction of isoquinoline derivatives with cyclopropane-containing reagents under specific conditions. One common method includes the use of ethanol and hydrochloric acid, followed by refluxing and neutralization with potassium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c14-11(15)8-1-2-10-9(5-8)6-13-7-12(10)3-4-12;/h1-2,5,13H,3-4,6-7H2,(H,14,15);1H

InChI Key

RUYXIYQUXULGKU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)C(=O)O.Cl

Origin of Product

United States

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